Tert-butyl 4-cyanophenylcarbamate

Descripción

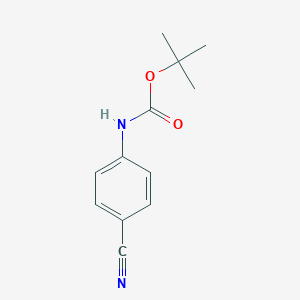

Structure

2D Structure

Propiedades

IUPAC Name |

tert-butyl N-(4-cyanophenyl)carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14N2O2/c1-12(2,3)16-11(15)14-10-6-4-9(8-13)5-7-10/h4-7H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPIRTCVNDVQQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=CC=C(C=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00436027 | |

| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143090-18-0 | |

| Record name | TERT-BUTYL 4-CYANOPHENYLCARBAMATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00436027 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 143090-18-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Tert Butyl 4 Cyanophenylcarbamate

Direct N-Boc Protection of 4-Aminobenzonitrile (B131773)

The most prevalent strategy for synthesizing tert-butyl 4-cyanophenylcarbamate is the reaction of 4-aminobenzonitrile with a Boc-group donor. This reaction is crucial in multistep organic syntheses where the amino group requires temporary deactivation to prevent unwanted side reactions. The stability of the resulting carbamate (B1207046) under basic conditions and its easy removal under mild acidic conditions make the Boc group a preferred choice for amine protection. nih.govwikipedia.org

A variety of catalyst systems have been explored to optimize the N-Boc protection of amines like 4-aminobenzonitrile, ranging from solid-supported heterogeneous catalysts to soluble homogeneous ones.

Di-tert-butyl Dicarbonate (B1257347) ((Boc)₂O)-Mediated Approaches

Investigation of Catalyst Systems

Heterogeneous Catalysis (e.g., Sulfonated Reduced Graphene Oxide (SrGO))

Heterogeneous catalysts are advantageous due to their ease of separation from the reaction mixture and potential for reusability, aligning with the principles of green chemistry. researchgate.netacsgcipr.org Sulfonated reduced graphene oxide (SrGO) has emerged as an effective heterogeneous catalyst for the N-Boc protection of amines. chemicalbook.com The acidic sulfonic acid groups (-SO₃H) on the graphene surface are believed to catalyze the reaction. mdpi.com

In a typical procedure, 4-aminobenzonitrile is reacted with di-tert-butyl dicarbonate in the presence of a small quantity of SrGO at room temperature. chemicalbook.com The catalyst can be recovered by simple filtration after the reaction is complete and can be reused for subsequent reactions. chemicalbook.com This method avoids the need for aqueous work-ups, simplifying the purification process. acsgcipr.orgchemicalbook.com

Table 1: Heterogeneous Catalysis for N-Boc Protection of 4-Aminobenzonitrile

| Catalyst | Substrate | Reagent | Solvent | Temperature | Yield | Source(s) |

|---|---|---|---|---|---|---|

| Sulfonated Reduced Graphene Oxide (SrGO) | 4-Aminobenzonitrile | (Boc)₂O | Dichloromethane (B109758) (DCM) | Room Temp. | High | chemicalbook.com |

| Amberlite-IR 120 | Aniline (model substrate) | (Boc)₂O | Solvent-free | Room Temp. | ~100% | derpharmachemica.com |

Homogeneous Catalysis (e.g., Iodine, 4-(Dimethylamino)pyridine (DMAP), Triethylamine (B128534) (Et₃N))

Homogeneous catalysts operate in the same phase as the reactants, often leading to higher reaction rates and milder conditions.

4-(Dimethylamino)pyridine (DMAP) is a highly efficient catalyst for N-Boc protection. wikipedia.org It functions as a nucleophilic catalyst, reacting with (Boc)₂O to form a more reactive intermediate, tert-butylcarbonylpyridinium, which is then readily attacked by the amine. nih.govresearchgate.net The reaction is typically carried out in an aprotic solvent like acetonitrile (B52724) or dichloromethane at room temperature. wikipedia.orgnih.gov

Triethylamine (Et₃N) is a basic catalyst often used in these reactions. nih.gov It acts as a proton scavenger, neutralizing the acidic byproducts and driving the reaction to completion.

Iodine can function as a mild Lewis acid catalyst. While more commonly associated with halogen bonding catalysis, its ability to activate carbonyl groups can facilitate the N-Boc protection of amines. nih.gov This approach offers an alternative to traditional base-mediated methods.

Table 2: Homogeneous Catalysis for N-Boc Protection

| Catalyst | Substrate | Reagent | Solvent | Key Features | Source(s) |

|---|---|---|---|---|---|

| 4-(Dimethylamino)pyridine (DMAP) | Amines | (Boc)₂O | Acetonitrile | Highly efficient nucleophilic catalyst | wikipedia.orgresearchgate.net |

| Triethylamine (Et₃N) | Amines | (Boc)₂O / Other Boc donors | Dioxane/Water | Acts as a base to neutralize byproducts | nih.gov |

Acid-Catalyzed Methods (e.g., Perchloric Acid on Silica-Gel (HClO₄–SiO₂))

Perchloric acid supported on silica (B1680970) gel (HClO₄–SiO₂) serves as a powerful, yet inexpensive and reusable, solid acid catalyst for N-tert-butoxycarbonylation. organic-chemistry.org This system is noted for its high efficiency, allowing the reaction to proceed rapidly at room temperature, often under solvent-free conditions. organic-chemistry.orgrsc.org The acidic nature of the catalyst activates the (Boc)₂O, making it more susceptible to nucleophilic attack by the amine. The heterogeneity of the catalyst simplifies work-up, as it can be filtered off and reused. organic-chemistry.orgorganic-chemistry.org

Ionic Liquid-Promoted Reactions

Ionic liquids (ILs), particularly those based on 1-alkyl-3-methylimidazolium cations, can serve as both the solvent and the catalyst for N-Boc protection reactions. organic-chemistry.org The catalytic activity is thought to arise from the electrophilic activation of (Boc)₂O through hydrogen bond formation with the ionic liquid's cation. organic-chemistry.org This method offers excellent chemoselectivity and represents an environmentally friendlier alternative by avoiding volatile organic solvents. researchgate.net

Reaction Conditions Optimization

The efficiency of the N-protection of 4-aminobenzonitrile with di-tert-butyl dicarbonate ((Boc)2O) can be significantly influenced by the reaction conditions. Researchers have explored various approaches to optimize this synthesis.

Solvent-Free Synthesis: A notable advancement in the synthesis of this compound is the use of a solvent-free, or neat, reaction system. One study demonstrated the use of sulfonated reduced graphene oxide (SrGO) as a catalyst. In this method, 4-aminobenzonitrile and di-tert-butyl dicarbonate were stirred at room temperature in the presence of a small amount of SrGO. chemicalbook.com This approach offers several advantages, including reduced environmental impact due to the absence of solvents and a simplified workup procedure. The reaction progress is monitored by thin-layer chromatography (TLC), and upon completion, the product is isolated by adding dichloromethane (DCM) to dissolve the product and filtering out the solid catalyst. chemicalbook.com

Solvent-Mediated Synthesis: While solvent-free methods are attractive, solvent-mediated syntheses remain common. The choice of solvent can impact reaction times and yields. Dichloromethane (DCM) is a frequently used solvent for this transformation. chemicalbook.com The reaction is typically carried out at room temperature.

Temperature Profiles: For the direct Boc-protection of 4-aminobenzonitrile, the reaction is generally conducted at room temperature (around 20°C). chemicalbook.com This mild temperature profile is advantageous as it minimizes the risk of side reactions and decomposition of the starting materials or product.

Table 1: Optimization of Reaction Conditions for the Synthesis of this compound

| Parameter | Condition | Observation | Reference |

|---|---|---|---|

| Solvent | Neat (solvent-free) | Effective with SrGO catalyst, environmentally friendly. | chemicalbook.com |

| Catalyst | Sulfonated reduced graphene oxide (SrGO) | Enables efficient reaction under solvent-free conditions. | chemicalbook.com |

| Temperature | Room Temperature (20°C) | Sufficient for driving the reaction to completion. | chemicalbook.com |

| Reaction Time | 3 hours | Achieved a yield of 88% under optimized solvent-free conditions. | chemicalbook.com |

Chemoselectivity Studies in N-Protection

Chemoselectivity is a critical aspect when a molecule contains multiple reactive sites. In the case of 4-aminobenzonitrile, the primary amine (-NH2) and the cyano (-CN) group are both potential sites for reaction. However, in the context of N-protection with di-tert-butyl dicarbonate, the reaction exhibits high chemoselectivity for the amino group.

The lone pair of electrons on the nitrogen atom of the amine is more nucleophilic than the cyano group. youtube.com This inherent difference in reactivity directs the electrophilic (Boc)2O to react preferentially with the amine, forming the carbamate linkage. This selectivity is a fundamental principle in protecting group chemistry, allowing for the modification of one functional group while leaving others intact. The use of protecting groups like the tert-butoxycarbonyl (Boc) group is a common strategy to achieve chemoselectivity in multi-functionalized molecules. youtube.comyoutube.com

Indirect Synthetic Routes and Precursor Functionalization

Indirect routes to this compound involve the synthesis of a precursor molecule which is then converted to the final product. These methods often start from readily available materials and employ multi-step reaction sequences.

Reduction of Nitro-Substituted Aromatic Precursors Followed by Carbamate Formation

A common indirect strategy begins with a nitro-substituted aromatic compound, such as 4-nitrobenzonitrile (B1214597). The nitro group is first reduced to an amine, which is then protected with a Boc group.

Palladium-catalyzed transfer hydrogenation is a powerful and widely used method for the reduction of nitro groups. This technique offers a safer and more convenient alternative to using hydrogen gas. In this process, a hydrogen donor, such as hydrazine (B178648) or ammonium (B1175870) formate, transfers hydrogen to the substrate in the presence of a palladium catalyst (e.g., palladium on carbon, Pd/C). This method is generally chemoselective for the reduction of the nitro group, leaving other functional groups like the cyano group untouched. While specific examples for 4-nitrobenzonitrile leading directly to this compound in a one-pot process are not extensively detailed in the provided context, the general applicability of palladium-catalyzed reactions for both reduction and subsequent carbamate formation is well-established. mit.eduresearchgate.net

Besides palladium-catalyzed transfer hydrogenation, other methods can be employed to reduce the nitro group of 4-nitrobenzonitrile. These include:

Tin (Sn) and Hydrochloric Acid (HCl): The Bechamp reduction, using iron and hydrochloric acid, is a classic method for reducing aromatic nitro compounds. researchgate.net A similar method using tin and methanol (B129727) has also been reported to be effective. researchgate.net

Sodium Borohydride (B1222165) (NaBH4) with Catalysts: The use of sodium borohydride in the presence of catalysts like copper nanoparticles has been explored for the chemoselective reduction of nitro groups. researchgate.net

Raney Nickel and Hydrazine: This combination is another effective reagent for the reduction of nitroarenes. researchgate.net

Once the 4-aminobenzonitrile is formed via any of these reduction methods, it can then be converted to this compound as described in the direct synthesis section.

Carbamic Acid Formation via Curtius Rearrangement and Isocyanate Trapping

The Curtius rearrangement provides an alternative pathway to carbamates, starting from a carboxylic acid. nih.govwikipedia.orgrsc.org This reaction proceeds through an acyl azide (B81097) intermediate, which then rearranges to an isocyanate. nih.govwikipedia.org The isocyanate can be subsequently "trapped" by an alcohol to form the corresponding carbamate. nih.govrsc.org

For the synthesis of this compound via this route, the starting material would be 4-cyanobenzoic acid. The carboxylic acid is first converted to an acyl azide. A common and safer way to achieve this is through the use of diphenylphosphoryl azide (DPPA) in the presence of a base like triethylamine. nih.gov The reaction is typically carried out in an inert solvent.

The generated acyl azide then undergoes thermal rearrangement to form 4-cyanophenyl isocyanate, with the loss of nitrogen gas. wikipedia.org To obtain the desired tert-butyl carbamate, the rearrangement is performed in the presence of tert-butanol (B103910). nih.govwikipedia.orgcommonorganicchemistry.com The tert-butanol acts as a nucleophile, attacking the isocyanate to yield this compound. nih.govwikipedia.org Recent advancements have shown that this transformation can be catalyzed by zinc(II) triflate in the presence of tetrabutylammonium (B224687) bromide, allowing the reaction to proceed at a milder temperature of 40°C. orgsyn.org

Table 2: Key Steps in the Curtius Rearrangement for this compound Synthesis

| Step | Reactants | Intermediate/Product | Key Reagents | Reference |

|---|---|---|---|---|

| 1. Acyl Azide Formation | 4-Cyanobenzoic Acid | 4-Cyanobenzoyl Azide | Diphenylphosphoryl azide (DPPA), Triethylamine | nih.gov |

| 2. Isocyanate Formation | 4-Cyanobenzoyl Azide | 4-Cyanophenyl Isocyanate | Heat | wikipedia.org |

| 3. Carbamate Formation | 4-Cyanophenyl Isocyanate, tert-Butanol | This compound | - | nih.govwikipedia.org |

Utilization of Specific Carbonyl Sources with Amines

The synthesis of this compound is frequently accomplished through the reaction of 4-aminobenzonitrile with a suitable carbonyl source, most notably di-tert-butyl dicarbonate (Boc-anhydride). chemicalbook.comchemicalbook.com This method represents a widely utilized strategy in organic synthesis for the introduction of the tert-butoxycarbonyl (Boc) protecting group onto a primary amine. chemicalbook.comhighfine.com The reaction proceeds by the nucleophilic attack of the amino group of 4-aminobenzonitrile on one of the electrophilic carbonyl carbons of di-tert-butyl dicarbonate.

The process is typically facilitated by the presence of a base. highfine.com For amines with sufficient nucleophilicity, inorganic bases such as sodium bicarbonate or organic bases like triethylamine may be employed in solvents like dioxane, water, or alcohols. highfine.comgoogle.com However, for amines with lower nucleophilicity, such as aromatic amines, a more potent catalyst like 4-(dimethylamino)pyridine (DMAP) is often required to achieve efficient conversion. chemicalbook.comhighfine.com The combination of di-tert-butyl dicarbonate and DMAP is a well-established reagent system for Boc protection. chemicalbook.comnih.gov

The general reaction involves dissolving the amine and di-tert-butyl dicarbonate in an appropriate solvent, followed by the addition of a base or catalyst. The reaction is often conducted at room temperature, and its progress can be monitored using techniques like Thin Layer Chromatography (TLC). chemicalbook.com Upon completion, a standard work-up procedure, which may include washing with aqueous solutions and separation of the organic layer, followed by solvent evaporation, yields the desired N-Boc protected product. chemicalbook.comchemicalbook.com

Detailed research has explored various conditions for this type of transformation. For instance, a general procedure for the N-Boc protection of amines utilizes di-tert-butyl dicarbonate in dichloromethane (DCM) at room temperature. chemicalbook.com The reaction's efficiency can be influenced by the choice of solvent, base, and the specific nature of the amine substrate. researchgate.net In the case of 4-aminobenzonitrile, the presence of the electron-withdrawing cyano group reduces the nucleophilicity of the amino group, often necessitating the use of a catalyst like DMAP for optimal results. highfine.com

The following table summarizes typical components and conditions for the synthesis of tert-butyl carbamates from amines using di-tert-butyl dicarbonate.

| Reactant (Amine) | Carbonyl Source | Catalyst/Base | Solvent(s) | Typical Conditions | Product |

| 4-Aminobenzonitrile | Di-tert-butyl dicarbonate | 4-(Dimethylamino)pyridine (DMAP) | Acetonitrile, Dichloromethane (CH₂Cl₂) | Room Temperature | This compound |

| Primary/Secondary Amine | Di-tert-butyl dicarbonate | Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃) | Dioxane, Water, Alcohols | Room Temperature | N-tert-Butoxycarbonyl amine |

| 6-Aminopenicillanic acid | Di-tert-butyl dicarbonate | Triethylamine (TEA) | Water, 1,4-Dioxane | 15-20°C, 12h | N-Boc-6-aminopenicillanic acid |

Applications in Advanced Organic Synthesis

Intermediate in the Synthesis of Complex Organic Molecules

The dual functionality of tert-butyl 4-cyanophenylcarbamate allows it to serve as a linchpin in the assembly of more complex molecular architectures. The Boc-protected amine provides a stable handle that can be deprotected at a later stage to introduce further complexity, while the nitrile group can be transformed into a variety of other functional groups.

This compound and its derivatives are instrumental in the synthesis of pharmaceutical intermediates and APIs. A notable example is its use in the development of kinase inhibitors, a class of drugs that target protein kinases to interfere with signaling pathways often dysregulated in diseases like cancer.

For instance, a derivative of this compound, tert-butyl 4-amino-2-cyanophenylcarbamate, is a key intermediate in the synthesis of Thiazolo[5,4-f]quinazolines, which are potent inhibitors of DYRK1A (dual-specificity tyrosine-phosphorylation-regulated kinase 1A). The synthesis involves the reduction of a nitro group on a precursor to yield the aminophenylcarbamate. This intermediate then undergoes further reactions to construct the final tricyclic quinazoline scaffold.

Furthermore, a Chinese patent describes the use of a tert-butyl carbamate (B1207046) derivative in the synthesis of a key intermediate for Lacosamide, an anticonvulsant medication. This highlights the utility of this class of compounds in accessing a variety of APIs. The synthesis of Osimertinib, a third-generation EGFR TKI, also involves intermediates that share structural similarities, underscoring the importance of such building blocks in medicinal chemistry.

Table 1: Examples of Pharmaceutical Scaffolds Synthesized from this compound Derivatives

| Pharmaceutical Scaffold | Therapeutic Target/Application |

| Thiazolo[5,4-f]quinazolines | DYRK1A inhibitors (e.g., for neurodegenerative diseases, cancer) |

| Lacosamide Intermediate | Anticonvulsant |

| Osimertinib Intermediate | EGFR TKI for cancer therapy |

The structural motifs present in this compound are also valuable in the agrochemical industry. A patent discloses a pesticide preparation containing a compound with a tert-butylcarbamoyl-4-cyano-6-methylphenyl moiety. This component is part of a complex N-phenyl-1H-pyrazole-5-carboxamide derivative, indicating the utility of the core structure in the design of new crop protection agents. The presence of the cyano and carbamate groups allows for the fine-tuning of the molecule's physicochemical properties, which is crucial for its efficacy and environmental profile as a pesticide.

The reactivity of the nitrile and the protected amine groups makes this compound an excellent starting material for the synthesis of various heterocyclic compounds.

As previously mentioned, a derivative, tert-butyl 4-amino-2-cyanophenylcarbamate, is a crucial precursor in the multi-step synthesis of Thiazolo[5,4-f]quinazolines. This synthesis showcases the strategic use of the carbamate as a protecting group while other parts of the molecule undergo transformation to build the complex heterocyclic system.

While direct synthesis of pyrroles from this compound is not extensively documented, the general synthesis of functionalized pyrroles often involves the reaction of primary amines with α-hydroxyketones and oxoacetonitriles. Given that the Boc-protected amine of this compound can be deprotected to yield a primary amine, it serves as a potential precursor for N-substituted 2,3,5-functionalized 3-cyanopyrroles. The Paal-Knorr pyrrole synthesis, which involves the condensation of a 1,4-dicarbonyl compound with a primary amine, provides another synthetic route where the deprotected form of this compound could be utilized.

Role in Protecting Group Strategies

The tert-butoxycarbonyl (Boc) group is one of the most widely used amine protecting groups in organic synthesis due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions.

In multistep syntheses, it is often necessary to temporarily block the reactivity of an amine group to prevent it from interfering with reactions occurring at other sites in the molecule. The Boc group in this compound serves this purpose effectively.

A clear example of this is seen in the synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives. In this multi-step process, an aminophenylcarbamate is condensed with various carboxylic acids. The Boc group protects the amine on the phenyl ring, allowing the selective formation of an amide bond with another amino group. This demonstrates the crucial role of the Boc group in directing the reactivity and enabling the desired chemical transformation. The Boc group remains intact during the amide coupling reaction and can be removed in a subsequent step if required.

In the synthesis of complex molecules with multiple functional groups, such as peptides, the concept of orthogonal protection is paramount. This strategy involves using protecting groups that can be removed under different conditions, allowing for the selective deprotection of one functional group while others remain protected.

Carbamic acid derivatives, particularly those with the Boc protecting group, play a central role in such strategies. The Boc group is acid-labile and is typically removed with trifluoroacetic acid (TFA). This is in contrast to other common amine protecting groups like the fluorenylmethyloxycarbonyl (Fmoc) group, which is base-labile (typically removed with piperidine), and the benzyloxycarbonyl (Cbz) group, which is removed by hydrogenolysis.

This difference in cleavage conditions allows for the selective deprotection of a Boc-protected amine in the presence of an Fmoc or Cbz-protected amine, and vice versa. For instance, in a molecule containing both a Boc-protected aniline and an Fmoc-protected aliphatic amine, the Fmoc group can be selectively removed with a base like piperidine, leaving the Boc group intact for subsequent transformations. Conversely, treatment with an acid like TFA will cleave the Boc group while the Fmoc group remains. This orthogonality is fundamental to the stepwise construction of complex peptides and other polyfunctional molecules.

Table 2: Common Orthogonal Amine Protecting Groups and their Cleavage Conditions

| Protecting Group | Abbreviation | Cleavage Condition |

| tert-Butoxycarbonyl | Boc | Acidic (e.g., TFA) |

| 9-Fluorenylmethyloxycarbonyl | Fmoc | Basic (e.g., Piperidine) |

| Benzyloxycarbonyl | Cbz | Hydrogenolysis (H₂, Pd/C) |

Development of Novel Scaffolds and Chemical Libraries

This compound is a valuable bifunctional building block for the development of novel molecular scaffolds and the construction of chemical libraries. Its utility stems from the presence of two key functional groups: a tert-butoxycarbonyl (Boc) protected aniline and a para-substituted cyano group. This arrangement allows for sequential or orthogonal chemical modifications, providing a strategic advantage in the synthesis of diverse and complex molecules. The Boc group offers robust protection of the amino functionality under a variety of reaction conditions, yet it can be readily removed under acidic conditions. The cyano group, on the other hand, is a versatile synthetic handle that can be transformed into a wide array of other functional groups.

The strategic placement of the protected amine and the cyano group on the phenyl ring makes this compound an ideal starting material for creating libraries of compounds based on a common phenylcarbamate core. This approach is central to combinatorial chemistry, where the goal is to rapidly generate a large number of structurally related compounds for screening in drug discovery and materials science.

Detailed Research Findings

Research in the area of advanced organic synthesis has demonstrated the potential of carbamate-protected cyano-functionalized aromatic compounds in the generation of novel heterocyclic scaffolds and in the assembly of focused chemical libraries. The synthetic versatility of the cyano group allows for its conversion into amines, carboxylic acids, amides, and tetrazoles, each transformation leading to a new class of compounds with potentially distinct biological or material properties.

For instance, the transformation of the cyano group into a tetrazole ring is a common strategy in medicinal chemistry to introduce a bioisosteric equivalent of a carboxylic acid, which can lead to improved metabolic stability and pharmacokinetic properties. The resulting N-Boc-4-(1H-tetrazol-5-yl)phenylcarbamate can then be deprotected and further functionalized at the amino group to generate a library of tetrazole-containing compounds.

Furthermore, the aniline nitrogen, once deprotected, serves as a key point for diversification. It can undergo a wide range of reactions, including acylation, sulfonation, alkylation, and participation in transition metal-catalyzed cross-coupling reactions to form new carbon-nitrogen bonds. This dual functionality allows for a combinatorial approach where a set of modifications at the cyano group can be combined with another set of modifications at the amino group, exponentially increasing the size and diversity of the resulting chemical library.

The table below illustrates a hypothetical combinatorial library that can be generated from this compound. The synthesis would involve two main diversification steps:

Modification of the Cyano Group: Conversion of the nitrile to various other functional groups (Y).

Deprotection and Functionalization of the Amino Group: Removal of the Boc group and subsequent reaction with a diverse set of building blocks (R-X).

Table 1: Hypothetical Combinatorial Library from this compound

| Scaffold Core | Functional Group (Y) from Cyano Group | Reagent for Y | Diversification Group (R) at Amino Group | Reagent for R |

| 4-Aminophenyl-Y | -COOH | 1. HCl, H₂O2. NaOH | Acetyl | Acetic anhydride |

| 4-Aminophenyl-Y | -CH₂NH₂ | LiAlH₄ | Benzoyl | Benzoyl chloride |

| 4-Aminophenyl-Y | -C(=O)NH₂ | H₂O₂, NaOH | 4-Fluorobenzoyl | 4-Fluorobenzoyl chloride |

| 4-Aminophenyl-Y | 1H-Tetrazol-5-yl | NaN₃, NH₄Cl | Thiophene-2-carbonyl | Thiophene-2-carbonyl chloride |

| 4-Aminophenyl-Y | -C(=NH)NH₂ | 1. HCl, EtOH2. NH₃ | Pyridine-3-sulfonyl | Pyridine-3-sulfonyl chloride |

This systematic approach allows for the creation of a large and diverse library of compounds from a single, readily available starting material. The resulting compounds, featuring a variety of functional groups and substitution patterns, can then be screened for biological activity, leading to the identification of new lead compounds for drug development. The principles of using bifunctional building blocks like this compound are foundational to modern medicinal chemistry and the ongoing search for novel therapeutics.

Mechanistic Investigations and Reaction Pathway Elucidation

Detailed Studies on the Mechanism of N-Boc Protection Reactions

The N-Boc protection of 4-aminobenzonitrile (B131773) to form tert-butyl 4-cyanophenylcarbamate is a cornerstone of multi-step organic synthesis, allowing for the selective masking of the amine's nucleophilicity. researchgate.net The primary reagent for this transformation is di-tert-butyl dicarbonate (B1257347) (Boc₂O). researchgate.netjk-sci.com The reaction mechanism proceeds through a nucleophilic acyl substitution. jk-sci.com

The process begins with the nucleophilic attack of the amine lone pair of 4-aminobenzonitrile on one of the electrophilic carbonyl carbons of Boc₂O. youtube.commasterorganicchemistry.com This initial attack forms a tetrahedral intermediate. Subsequently, this intermediate collapses, leading to the elimination of a tert-butyl carbonate leaving group. This leaving group is unstable and readily decomposes into carbon dioxide gas and a tert-butoxide anion. jk-sci.comyoutube.com The generated tert-butoxide then acts as a base, abstracting a proton from the now positively charged nitrogen atom to yield the final N-Boc protected product, this compound, and tert-butanol (B103910). youtube.com

While the reaction can proceed without a catalyst, bases like triethylamine (B128534) or sodium hydroxide (B78521) are often employed to facilitate the deprotonation step and drive the reaction to completion. total-synthesis.com The release of carbon dioxide provides a strong thermodynamic driving force for the reaction. total-synthesis.com Alternative, environmentally benign methods have been developed, including catalyst- and solvent-free conditions, which can provide nearly quantitative yields of the desired product. researchgate.net

Mechanistic Pathways of Boc Deprotection under Acidic Conditions

The removal of the Boc protecting group from this compound is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) being common reagents. researchgate.netyoutube.com The stability of the Boc group in basic and nucleophilic environments makes its acid-lability a key feature for orthogonal protection strategies in synthesis. total-synthesis.com

The deprotection mechanism is initiated by the protonation of the carbamate's carbonyl oxygen by the acid. masterorganicchemistry.comcommonorganicchemistry.com This protonation enhances the electrophilicity of the carbonyl carbon and facilitates the subsequent cleavage of the tert-butyl group. The key step is the loss of a stable tert-butyl cation, which results in the formation of an unstable carbamic acid intermediate. masterorganicchemistry.comcommonorganicchemistry.com This carbamic acid then rapidly undergoes decarboxylation, releasing carbon dioxide and yielding the free amine, 4-aminobenzonitrile. commonorganicchemistry.com Under the acidic reaction conditions, the newly formed amine is protonated, typically forming a salt with the conjugate base of the acid used (e.g., a TFA salt). commonorganicchemistry.com

The liberated tert-butyl cation is a reactive species that can be quenched by a suitable trapping agent, deprotonate to form isobutylene (B52900) gas, or polymerize. commonorganicchemistry.com To avoid side reactions where the tert-butyl cation might alkylate other nucleophilic sites on the substrate or product, scavengers are sometimes added to the reaction mixture. acsgcipr.orgorganic-chemistry.org

Elucidation of Cyano Group Transformation Mechanisms

The cyano group in this compound is a versatile functional group that can undergo a variety of transformations. As a strong electron-withdrawing group, it influences the reactivity of the aromatic ring and the N-Boc group. nih.gov The cyano group itself can be converted into other valuable functional groups such as amines, amides, and carboxylic acids. nih.gov

While specific studies on the cyano group transformations of this compound itself are not extensively detailed in the provided results, the general reactivity of aromatic nitriles is well-established. For instance, the cyano group can be hydrolyzed to a carboxylic acid under strong acidic or basic conditions, although this would likely also cleave the Boc protecting group. Catalytic hydrogenation can reduce the cyano group to a primary amine.

Recent research has also focused on transition metal-catalyzed reactions that activate the C-CN bond. For example, palladium-catalyzed decarboxylative coupling of cyano-acetate salts with aryl halides has been shown to be a valuable method for preparing α-aryl nitriles, highlighting the synthetic utility of the cyano group as a handle for C-C bond formation. nih.gov The presence of the N-Boc protecting group would be critical in such transformations to prevent unwanted side reactions involving the amine.

Furthermore, the chemistry of related N-Boc protected isocyanoanilines has been explored, revealing complex reactivities and equilibria between cyclic and acyclic isomers. researchgate.netnih.gov These studies underscore the rich and sometimes complex chemical behavior that can be expected from bifunctional molecules containing both a protected amine and a cyano-related group.

Kinetic and Thermodynamic Analysis of Key Reactions

Kinetic studies of Boc deprotection reactions have revealed important mechanistic details. The rate of acid-catalyzed cleavage of N-Boc groups has been found to exhibit a second-order dependence on the concentration of acids like HCl. nih.govacs.org This observation suggests a general acid-catalyzed mechanism involving a reversibly formed ion-molecule pair that arises from the fragmentation of the protonated carbamate (B1207046). nih.gov

In contrast, deprotection with trifluoroacetic acid (TFA) often requires a large excess of the acid to achieve a reasonable reaction rate and can show an inverse kinetic dependence on the concentration of the trifluoroacetate (B77799) anion. nih.govacs.org This indicates a more complex mechanism for TFA-mediated deprotection compared to HCl.

Table 1: Kinetic Data for N-Boc Deprotection

| Acid Catalyst | Kinetic Dependence on [Acid] | Key Mechanistic Feature | Reference |

|---|---|---|---|

| HCl, H₂SO₄, MSA | Second-Order | General acid-catalyzed separation of a reversibly formed ion-molecule pair. | nih.govacs.org |

| TFA | Inverse dependence on [Trifluoroacetate] | Requires a large excess of acid for a reasonable rate. | nih.govacs.org |

Spectroscopic Probing of Reaction Intermediates

Spectroscopic techniques are invaluable for elucidating the mechanisms of both the protection and deprotection reactions of this compound. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is routinely used to confirm the structure of the protected product and to monitor the progress of the deprotection reaction. researchgate.netnih.gov

For instance, in the deprotection reaction, the disappearance of the characteristic signal for the tert-butyl group in the ¹H NMR spectrum and the appearance of signals corresponding to the free amine provide clear evidence of the reaction's progress. nih.gov Kinetic studies often rely on spectroscopic methods like NMR to measure the rate of disappearance of the starting material or the appearance of the product over time. nih.gov

Infrared (IR) spectroscopy is also a powerful tool. The formation of the carbamate during the protection reaction can be confirmed by the appearance of a strong carbonyl stretching band. Conversely, the disappearance of this band during deprotection signals the cleavage of the Boc group.

More advanced techniques, such as in-situ spectroscopy, can provide real-time information about the reaction and help identify transient intermediates. Mass spectrometry has also been used to study the fragmentation of gas-phase cations containing tert-butylcarbamate (B1260302) groups, which proceed through the combined loss of isobutylene and carbon dioxide, providing further insight into the deprotection mechanism. researchgate.net

Advanced Spectroscopic and Chromatographic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, detailed information about the chemical environment, connectivity, and spatial arrangement of atoms can be obtained. The synthesis of tert-butyl 4-cyanophenylcarbamate from di-tert-butyl dicarbonate (B1257347) and 4-aminobenzonitrile (B131773) is a standard procedure, and the resulting product is typically characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity. chemicalbook.com

Proton (¹H) NMR Spectroscopy

Proton NMR spectroscopy provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. In the ¹H NMR spectrum of this compound, distinct signals corresponding to the protons of the tert-butyl group, the aromatic ring, and the carbamate (B1207046) N-H are expected.

The nine equivalent protons of the tert-butyl group typically appear as a sharp singlet due to the absence of adjacent protons for coupling. The aromatic protons on the 1,4-disubstituted benzene (B151609) ring are expected to appear as two distinct doublets, characteristic of an AA'BB' spin system. The protons ortho to the carbamate group (H-2 and H-6) and the protons ortho to the cyano group (H-3 and H-5) will have slightly different chemical shifts and will couple with each other. A broad singlet corresponding to the N-H proton of the carbamate linkage is also anticipated, and its chemical shift can be variable depending on the solvent and concentration.

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| C(CH₃)₃ | ~1.5 | Singlet | - |

| Aromatic (2H) | ~7.4-7.6 | Doublet | ~8-9 |

| Aromatic (2H) | ~7.5-7.7 | Doublet | ~8-9 |

| N-H | Variable | Broad Singlet | - |

| Predicted data based on analogous structures. Actual experimental values may vary. |

Carbon (¹³C) NMR Spectroscopy

Carbon-13 NMR spectroscopy provides information about the carbon framework of a molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The spectrum is expected to show signals for the quaternary carbon and the methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, the four distinct carbons of the aromatic ring (two protonated and two quaternary), and the carbon of the nitrile group. The chemical shifts are influenced by the electronic effects of the substituents. For instance, the carbonyl carbon will appear significantly downfield, while the nitrile carbon will also have a characteristic chemical shift in the aromatic region.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C(CH₃)₃ | ~28 |

| C(CH₃)₃ | ~81 |

| C=O | ~152 |

| Aromatic (C-N) | ~142 |

| Aromatic (CH) | ~118 |

| Aromatic (CH) | ~133 |

| Aromatic (C-CN) | ~108 |

| CN | ~119 |

| Predicted data based on analogous structures. Actual experimental values may vary. |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)

While one-dimensional NMR provides fundamental data, two-dimensional (2D) NMR techniques are crucial for unambiguously assigning signals and confirming the molecular structure by revealing correlations between nuclei.

Correlation Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a cross-peak between the two aromatic doublets, confirming their ortho relationship.

Heteronuclear Single Quantum Coherence (HSQC): HSQC correlates directly bonded carbon and proton atoms. This technique would definitively link the proton signals of the aromatic ring to their corresponding carbon signals. For example, the aromatic proton signals around 7.4-7.7 ppm would show correlations to the aromatic CH carbon signals in the ¹³C NMR spectrum.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can offer insights into its structure through analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry measures the mass of a molecule with very high accuracy, allowing for the determination of its elemental formula. For this compound (C₁₂H₁₄N₂O₂), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula. This technique is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray ionization is a soft ionization technique that is well-suited for polar molecules like carbamates, often resulting in the observation of the protonated molecule [M+H]⁺ or other adducts (e.g., [M+Na]⁺). mdpi.com The resulting mass spectrum typically shows a prominent peak corresponding to the molecular ion, confirming the molecular weight of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present in a molecule. By measuring the absorption of infrared radiation at various frequencies, a unique spectral fingerprint of the compound is generated. The IR spectrum of this compound is characterized by specific absorption bands that correspond to the vibrational modes of its constituent bonds.

The presence of the carbamate and cyano moieties gives rise to distinct peaks. The N-H stretch of the carbamate group typically appears as a sharp to moderately broad band in the region of 3300-3500 cm⁻¹. libretexts.org The carbonyl (C=O) stretching vibration of the carbamate is observed as a strong, sharp absorption band, generally between 1670 and 1780 cm⁻¹. libretexts.orgpressbooks.pub For tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate, a structurally related compound, the C=O stretch was noted at 1715 cm⁻¹. mdpi.com The characteristic C-N stretching vibration of the carbamate can be found in the fingerprint region, which is often complex. libretexts.org

A crucial feature in the IR spectrum of this compound is the stretching vibration of the nitrile (C≡N) group. This functional group gives rise to a sharp and intense absorption peak in the range of 2200-2260 cm⁻¹. spectroscopyonline.com The exact position can be influenced by conjugation with the aromatic ring. For aromatic nitriles, this peak may appear at a slightly lower wavenumber compared to saturated nitriles. spectroscopyonline.com The presence of C-H bonds in the tert-butyl group and the aromatic ring will also be evident through stretching and bending vibrations. Alkane C-H bonds show strong absorptions in the 2850-2960 cm⁻¹ range. pressbooks.pub

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| N-H (Carbamate) | Stretch | 3300 - 3500 | Medium to Strong, Sharp |

| C-H (Aromatic) | Stretch | 3000 - 3100 | Medium |

| C-H (Alkyl) | Stretch | 2850 - 2960 | Strong |

| C≡N (Nitrile) | Stretch | 2200 - 2260 | Strong, Sharp |

| C=O (Carbamate) | Stretch | 1670 - 1780 | Strong, Sharp |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-N (Carbamate) | Stretch | 1200 - 1350 | Medium |

Chromatographic Techniques for Purity Assessment and Separation

Chromatography is an indispensable tool for separating, identifying, and purifying the components of a mixture. For this compound, various chromatographic methods are utilized to assess its purity and to monitor the progress of its synthesis. chemicalbook.com

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and versatile technique for qualitative analysis. umich.edu It is frequently used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine the appropriate solvent system for larger-scale separations. umich.edu In the synthesis of this compound, TLC is employed to follow the conversion of the starting materials, such as 4-aminobenzonitrile and di-tert-butyl dicarbonate, into the final product. chemicalbook.com

The separation on a TLC plate is based on the differential partitioning of the compounds between the stationary phase (typically silica (B1680970) gel or alumina) and the mobile phase (an organic solvent or a mixture of solvents). umich.edu The retention factor (Rf), defined as the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic property of a compound in a specific TLC system. By comparing the Rf value of the synthesized product with that of a known standard, its identity can be preliminarily confirmed. The presence of multiple spots indicates the presence of impurities.

Table 2: Typical TLC Parameters for Analysis of this compound

| Parameter | Description |

|---|---|

| Stationary Phase | Silica gel G |

| Mobile Phase | A mixture of non-polar and polar solvents (e.g., Chloroform/Cyclohexane/Acetic Acid) |

| Visualization | UV light (254 nm), or staining reagents such as potassium permanganate (B83412) or iodine vapor |

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a more sophisticated and quantitative chromatographic technique that offers higher resolution and sensitivity than TLC. It is the method of choice for accurately determining the purity of this compound and for the analysis of related compounds. HPLC with UV detection is a common setup for analyzing aromatic compounds like this compound.

A typical HPLC analysis involves injecting a solution of the sample onto a column packed with a stationary phase (e.g., C18). The components of the mixture are then separated based on their affinity for the stationary and mobile phases as they are pumped through the column. The retention time, the time it takes for a specific compound to elute from the column, is a key parameter for identification. Purity is typically assessed by the area percentage of the main peak in the chromatogram. For instance, a purity of >95% by area normalization is a common standard.

Table 3: Illustrative HPLC Parameters for Purity Assessment

| Parameter | Description |

|---|---|

| Column | C18 reversed-phase column |

| Mobile Phase | Gradient of acetonitrile (B52724) and water |

| Detection | UV-Vis detector at a specific wavelength (e.g., 254 nm) |

Gas Chromatography (GC) (for volatile reaction components or derivatives)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile compounds. While this compound itself may have limited volatility, GC can be employed to analyze volatile starting materials, by-products, or derivatives. vt.edu For instance, if the synthesis involves volatile reagents or produces volatile impurities, GC can be used to detect and quantify them.

In some cases, derivatization may be necessary to increase the volatility and thermal stability of the analyte for GC analysis. vt.edu For example, amines can be derivatized to form more volatile carbamates. vt.edu The separated components are detected by a detector, such as a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), providing both quantitative and structural information. nih.govsbmu.ac.ir

Table 4: Potential GC Applications in the Context of this compound Synthesis

| Application | Analyte Type | Detector |

|---|---|---|

| Analysis of starting material purity | Volatile precursors | FID or MS |

| Detection of volatile by-products | Low molecular weight side products | FID or MS |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides unambiguous proof of the molecular structure, including bond lengths, bond angles, and conformational details. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide an exact model of its solid-state structure. mdpi.com

Table 5: Information Obtainable from X-ray Crystallography

| Parameter | Description |

|---|---|

| Unit Cell Dimensions | The size and shape of the basic repeating unit of the crystal lattice. |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Atomic Coordinates | The precise x, y, and z coordinates of each atom in the molecule. |

| Bond Lengths | The distances between bonded atoms. |

| Bond Angles | The angles between adjacent bonds. |

| Torsion Angles | The dihedral angles that define the conformation of the molecule. |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied in chemistry and materials science to predict molecular properties and reaction mechanisms.

The first step in most computational studies is the optimization of the molecular geometry to find the lowest energy conformation. For Tert-butyl 4-cyanophenylcarbamate, DFT calculations, for instance using the B3LYP functional with a 6-311++G(d,p) basis set, can determine the most stable arrangement of atoms in space. nih.gov This process yields key geometric parameters such as bond lengths, bond angles, and dihedral angles.

The optimized structure would reveal the planarity of the phenyl ring and the orientation of the tert-butylcarbamate (B1260302) and cyano groups. The carbamate (B1207046) group's geometry, including the C-N bond length and the pyramidalization at the nitrogen atom, is crucial for its electronic properties. The electronic structure, including the distribution of electron density and the molecular electrostatic potential, can also be mapped, highlighting regions susceptible to electrophilic or nucleophilic attack. nih.gov

Illustrative Data Table: Predicted Geometric Parameters for this compound

| Parameter | Bond/Angle | Predicted Value (B3LYP/6-311++G(d,p)) |

| Bond Length | C=O | ~1.22 Å |

| C-N (carbamate) | ~1.36 Å | |

| N-H | ~1.01 Å | |

| C-O (ester) | ~1.35 Å | |

| C-C (phenyl) | ~1.39 - 1.41 Å | |

| C≡N | ~1.16 Å | |

| Bond Angle | O=C-N | ~126° |

| C-N-H | ~118° | |

| C-C-C (phenyl) | ~119 - 121° | |

| C-C≡N | ~179° | |

| Dihedral Angle | C-O-C-N | ~180° (trans) |

Note: The values in this table are illustrative and based on typical DFT calculations for similar carbamate compounds. Actual values would be obtained from a specific computational study on this compound.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals that play a significant role in a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity. rsc.org

For this compound, the HOMO is expected to be localized primarily on the electron-rich phenyl ring and the nitrogen atom of the carbamate group. Conversely, the LUMO is likely to be centered on the electron-withdrawing cyano group and the carbonyl group of the carbamate. DFT calculations can provide precise energy values for these orbitals and map their spatial distribution. researchgate.netresearchgate.net

Illustrative Data Table: Predicted Frontier Orbital Energies for this compound

| Parameter | Predicted Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| HOMO-LUMO Gap | 5.3 |

Note: These values are illustrative and represent typical energies for similar aromatic compounds. The actual values would depend on the specific DFT functional and basis set used in the calculation.

DFT calculations are a powerful tool for predicting spectroscopic data, which can aid in the interpretation of experimental spectra.

NMR Chemical Shifts: Theoretical calculations can predict the 1H and 13C NMR chemical shifts of this compound. rsc.org By calculating the magnetic shielding tensors for each nucleus in the optimized geometry, the chemical shifts can be determined relative to a standard reference compound like tetramethylsilane (B1202638) (TMS). Comparing these predicted shifts with experimental data can help in the definitive assignment of spectral peaks. biorxiv.org

Vibrational Frequencies: The vibrational frequencies corresponding to the normal modes of vibration can be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical frequencies can then be compared with experimental infrared (IR) and Raman spectra. nih.govnih.gov This comparison helps in assigning the observed vibrational bands to specific functional groups, such as the C≡N stretch, the C=O stretch of the carbamate, and the N-H bend. researchgate.net

Illustrative Data Table: Predicted vs. Experimental Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency (cm-1) | Experimental Frequency (cm-1) |

| Cyano | C≡N stretch | ~2230 | ~2225 |

| Carbonyl | C=O stretch | ~1735 | ~1730 |

| Amine | N-H stretch | ~3350 | ~3340 |

| Amine | N-H bend | ~1530 | ~1535 |

| Phenyl Ring | C=C stretch | ~1600, ~1510 | ~1605, ~1515 |

| Tert-butyl | C-H stretch | ~2970 | ~2975 |

Note: Predicted frequencies are often systematically higher than experimental values due to the harmonic approximation and are typically scaled by an empirical factor for better agreement.

DFT can be employed to model chemical reactions involving this compound, such as its synthesis or decomposition. By mapping the potential energy surface, it is possible to identify the transition state structures, which are the energy maxima along the reaction coordinate. The energy of the transition state relative to the reactants gives the activation energy of the reaction. This information is invaluable for understanding reaction mechanisms and kinetics. For example, the mechanism of the N-acylation of 4-aminobenzonitrile (B131773) with di-tert-butyl dicarbonate (B1257347) could be investigated. rsc.org

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations provide a means to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms, MD simulations can track the trajectory of each atom over time, offering insights into the dynamic nature of molecules.

While DFT calculations provide a static picture of the molecule at its energy minimum, MD simulations can explore the accessible conformations of this compound at a given temperature. These simulations can reveal the flexibility of the molecule, particularly the rotational freedom around single bonds, such as the C-N bond of the carbamate and the bond connecting the phenyl ring to the carbamate group. The results of a conformational analysis can be presented as a Ramachandran-like plot, showing the preferred dihedral angles and the energy barriers between different conformations. This information is crucial for understanding how the molecule might interact with other molecules, such as in a biological system or in the solid state.

Solvent Effects on Reactivity

The choice of solvent is a critical parameter in chemical synthesis, capable of significantly influencing reaction rates, yields, and even the reaction pathway. Computational and experimental studies on carbamates and related reaction systems have underscored the profound impact of the solvent environment.

The nature of the solvent—whether it is protic or aprotic—plays a pivotal role. In the oxidation of propylene (B89431) glycol using tert-butyl hydroperoxide, a reaction system involving related peroxide chemistry, the use of aprotic solvents resulted in significantly higher substrate conversion and oxidant utilization efficiency compared to protic solvents. nih.gov This is attributed to the competitive adsorption of protic solvents onto the active sites of the catalyst, which diminishes their accessibility to the reagents. nih.govresearchgate.net DFT calculations have supported this observation, showing competitive adsorption of protic solvent molecules on the catalyst's active sites. researchgate.net The rate of reaction is also influenced by the solvent's dielectric constant and its ability to disrupt hydrogen bond networks. nih.gov

In the synthesis of carbamates, the choice of solvent has been shown to markedly affect the yield. orgsyn.org For many alcohol substrates, using solvents like benzene (B151609) or methylene (B1212753) chloride provides superior yields compared to others. orgsyn.org Similarly, studies on the Suzuki cross-coupling reaction to create complex tert-butyl carbamate derivatives involved varying solvents to optimize reaction conditions. The search for optimal conditions for the synthesis of tert-butyl bis(4′-(hexyloxy)-[1,1′-biphenyl]-4-yl)carbamate involved testing different solvents, temperatures, and reaction times. mdpi.com For instance, carrying out the reaction in boiling tetrahydrofuran (B95107) (THF) resulted in a low yield of the desired product, whereas using higher-boiling solvents like dioxane or toluene (B28343) under reflux conditions significantly improved the outcome. researchgate.net

| Solvent | Temperature | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| THF | Boiling | - | <15 |

| Dioxane | Reflux | - | Improved Yield |

| Toluene | Reflux | 50 | High Yield |

Quantum Chemical Studies of Related Reaction Systems

Quantum chemical methods are powerful tools for elucidating the intricate details of reaction mechanisms at the electronic level. rsc.org Techniques such as Density Functional Theory (DFT), the quantum mechanical/molecular mechanical (QM/MM) method, and wavefunction analysis provide a microscopic view of chemical transformations, helping to rationalize experimental findings and guide the design of new molecules and catalysts. rsc.orgresearchgate.net

DFT studies on the reaction mechanisms of 11, tri-butyl p-coumarate, a compound with structural similarities to tert-butyl carbamates, have evaluated its antioxidant activity by simulating its interaction with reactive oxygen species (ROS) like ˙OH and ˙OOH. mdpi.com These calculations help determine the most favored reaction channels and the influence of structural modifications, such as the inclusion of a tin atom, on the reaction's thermodynamics and kinetics. mdpi.com The study found that for the Single Electron Transfer (SET) mechanism, the Gibbs free energy (∆G⁰) is endergonic with the ˙OOH radical but highly exergonic with the ˙OH radical. mdpi.com The presence of Sn(IV) in the molecule influenced these energy values and the corresponding apparent rate constants (k_app). mdpi.com

| Compound | Mechanism | Radical | Rate Constant (k_app) (M⁻¹s⁻¹) |

|---|---|---|---|

| 11, tri-butyl p-coumarate | SET | ˙OH | 10⁹ |

| tri-butyl-tin p-coumarate | SET | ˙OH | 10⁹ |

| 11, tri-butyl-tin p-coumarate | ET | ˙OH | 10⁷ - 10⁸ |

| 11, tri-butyl p-coumarate | HT | ˙OOH | 10⁶ |

| tri-butyl-tin p-coumarate | HT | ˙OOH | 10⁶ |

Furthermore, quantum theory of atoms in molecules (QTAIM) and Natural Bond Orbital (NBO) population analysis are used to understand conformational preferences and the nature of intramolecular interactions. researchgate.net These methods allow for the examination of electronic densities and orbital compositions, providing a deeper understanding of the stability and reactivity of molecular structures. researchgate.net

Synthesis and Structure Reactivity Relationships of Analogs and Derivatives

Systematic Modification of the Aryl Ring Substituents (e.g., Electron-Withdrawing vs. Electron-Donating Groups)

The electronic properties of substituents on the aryl ring of phenylcarbamates play a pivotal role in determining the reactivity of the carbamate (B1207046) group. researchgate.netstudypug.comwikipedia.org These substituents can be broadly categorized as electron-donating groups (EDGs) and electron-withdrawing groups (EWGs).

Electron-Withdrawing Groups (EWGs): These groups decrease the electron density of the aromatic ring, making the carbamate carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. studypug.comreddit.com Examples of EWGs include nitro (-NO2), cyano (-CN), and halo (-F, -Cl, -Br) groups. Studies on O-aryl carbamates have shown that the presence of EWGs at positions conjugated with the carbamate group can lead to less potent compounds in certain biological assays, suggesting that electronic effects directly influence their activity. researchgate.net The increased electrophilicity can enhance reactivity towards hydrolysis, potentially leading to faster degradation. For instance, the hydrolysis rates of O-aryl substituted carbamates increase with the presence of EWGs. nih.gov

Electron-Donating Groups (EDGs): Conversely, EDGs increase the electron density of the aryl ring, which in turn reduces the electrophilicity of the carbamate carbonyl. studypug.comyoutube.com Common EDGs include alkyl (-R), alkoxy (-OR), and amino (-NH2) groups. This decrease in electrophilicity generally leads to increased chemical stability. nih.gov For example, O-phenyl carbamates with electron-donating substituents on the phenyl ring have been shown to be more selective inhibitors of certain enzymes while retaining good activity. researchgate.net The introduction of polar groups like hydroxyl or amino at the para position of the phenyl ring is often well-tolerated and can even improve biological activity. researchgate.net

The table below summarizes the effects of various substituents on the reactivity of the phenylcarbamate scaffold.

Variations of the Alkyl Moiety within the Carbamate Group

Systematic variation of the alkyl group from simple, linear chains to more complex, branched structures allows for the fine-tuning of the compound's physicochemical properties. For instance, increasing the lipophilicity of the alkyl chain can enhance the compound's ability to cross cell membranes. wikipedia.org The steric bulk of the alkyl group can also play a role in directing the conformation of the carbamate and influencing its binding to target proteins.

The following table illustrates some common variations of the alkyl moiety and their potential impact on compound properties.

Introduction of Heterocyclic Scaffolds

The incorporation of heterocyclic rings into the structure of carbamate derivatives is a widely used strategy in medicinal chemistry to introduce novel pharmacological properties and to modulate existing ones. nih.govrsc.orgnih.gov Heterocycles can act as bioisosteres for other functional groups, participate in hydrogen bonding, and introduce specific three-dimensional arrangements that can enhance binding to biological targets. nih.gov

The introduction of nitrogen-containing heterocycles, such as piperidine, piperazine (B1678402), or triazoles, can alter the basicity and polarity of the molecule, which in turn affects its solubility and pharmacokinetic profile. nih.govnih.gov For example, a benzyl (B1604629) carbamate piperazine derivative has shown strong inhibition of certain human carbonic anhydrase isoforms. nih.gov The synthesis of such derivatives often involves reacting a suitable heterocyclic amine with a chloroformate or an activated carbonate. acs.org

Comparative Reactivity Studies of Analogs

Comparative studies of the reactivity of different carbamate analogs are essential for understanding their structure-activity relationships. researchgate.net Molecular dynamics simulations have been used to compare the stability of different carbamate molecules, revealing that steric hindrance can affect carbamate stability. aidic.it For instance, studies comparing monoethanolamine (MEA), 2-amino-2-methyl-1-propanol (B13486) (AMP), and piperazine (PZ) carbamates showed that the carbamate ions of MEA were more difficult to break down compared to those of AMP and PZ. researchgate.net

Experimental studies often involve measuring hydrolysis rates under different pH conditions to assess chemical stability. nih.gov Such studies have demonstrated that the electronic nature of the substituents on the aryl ring significantly influences the rate of hydrolysis. nih.gov

Design Principles for Modulating Compound Properties

The design of carbamate derivatives with specific properties is guided by a set of established principles. The modulation of electronic effects through the strategic placement of electron-donating or electron-withdrawing groups on the aryl ring is a key strategy to control reactivity and stability. researchgate.netnih.gov

Another important design principle is the manipulation of steric and lipophilic properties by varying the alkyl substituents on the carbamate nitrogen and other parts of the molecule. wikipedia.org This allows for the optimization of a compound's pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of specific functional groups or heterocyclic scaffolds can be used to target particular biological interactions, such as hydrogen bonding or π-stacking with a receptor. nih.gov

Ultimately, a successful design strategy often involves a multi-parameter optimization approach, where several structural features are modified in parallel to achieve the desired balance of potency, selectivity, and pharmacokinetic properties. mdpi.com

Future Directions and Emerging Research Avenues

Development of More Sustainable and Green Synthetic Protocols

The future of chemical manufacturing hinges on the adoption of green chemistry principles, and the synthesis of tert-butyl 4-cyanophenylcarbamate is no exception. Current research is actively pursuing more environmentally benign and sustainable methods for its production. A significant area of focus is the replacement of conventional, often hazardous, solvents and catalysts with greener alternatives.

Future research will likely focus on:

Solvent-free or aqueous reaction conditions: Eliminating the need for volatile organic solvents is a primary goal of green chemistry.

Bio-catalysis: The use of enzymes to catalyze the formation of the carbamate (B1207046) linkage could offer unparalleled specificity and mild reaction conditions.

Energy efficiency: Exploring microwave-assisted or photo-catalyzed syntheses could significantly reduce the energy consumption of the manufacturing process.

A comparative look at traditional versus emerging green protocols highlights the potential for improvement:

| Feature | Traditional Synthesis | Emerging Green Protocols |

| Catalyst | Often requires strong bases or coupling agents in stoichiometric amounts. | Catalytic amounts of reusable materials like SrGO. chemicalbook.com |

| Solvents | Typically involves chlorinated hydrocarbons or other volatile organic compounds. | Aims for solvent-free conditions, water, or biodegradable solvents. |

| Energy Input | May require heating or cooling for extended periods. | Can often proceed at room temperature or with alternative energy sources. |

| Waste Generation | Can produce significant amounts of by-products and waste. | Designed for high atom economy and minimal waste. |

Applications in Flow Chemistry and Continuous Synthesis

Flow chemistry, or continuous manufacturing, represents a paradigm shift from traditional batch processing in the chemical industry. nih.gov This technology offers numerous advantages, including enhanced safety, better process control, and the potential for higher yields and purity. nih.gov For the synthesis of carbamates like this compound, flow chemistry provides a platform for rapid optimization and scalable production.

The synthesis of carbamates from amines and carbon dioxide in a continuous flow system has been demonstrated, showcasing a greener alternative to the use of phosgene (B1210022) derivatives. nih.gov While direct application to this compound is still an area for development, the principles are readily transferable. A continuous flow setup would typically involve pumping streams of the reactants, such as 4-aminobenzonitrile (B131773) and di-tert-butyl dicarbonate (B1257347), through a heated reactor coil, potentially packed with a solid-supported catalyst.

Key advantages of applying flow chemistry to this compound synthesis include:

Improved Safety: The small reaction volumes inherent to flow reactors minimize the risks associated with handling reactive intermediates.

Precise Control: Temperature, pressure, and reaction time can be controlled with high precision, leading to more consistent product quality.

Rapid Optimization: The ability to quickly vary reaction parameters allows for the rapid identification of optimal synthesis conditions.

Scalability: Scaling up production is a matter of running the flow reactor for longer periods or by "numbering up" (running multiple reactors in parallel). researchgate.net

Future research in this area will likely focus on the development of integrated, multi-step continuous processes that start from basic precursors and deliver the final, purified product in a single, uninterrupted operation.

Exploration in Materials Science

The unique combination of a rigid phenyl ring, a reactive cyano group, and a protected amine functionality makes this compound an intriguing building block for materials science. The Boc-protecting group can be selectively removed to reveal a reactive amine, which can then participate in polymerization reactions. The cyano group also offers a site for further chemical modification or can influence the electronic and physical properties of the resulting material.

Potential applications in materials science include:

Monomer for High-Performance Polymers: After deprotection, the resulting 4-aminobenzonitrile can be used to synthesize polyamides, polyimides, or other polymers with high thermal stability and mechanical strength. The cyano group can enhance intermolecular interactions, leading to materials with desirable properties.

Functional Surface Coatings: The carbamate can be incorporated into polymers used for surface coatings. The cyano group could then be used to attach other functional molecules, creating surfaces with tailored properties such as hydrophobicity, biocompatibility, or sensing capabilities.

Organic Electronics: The aromatic and cyano-substituted nature of the molecule suggests potential for use in organic electronic materials, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs), after appropriate chemical modification. Research into related triarylamine derivatives has shown their utility in this field. mdpi.com

The exploration of this compound in materials science is still in its early stages, but the versatility of its structure suggests a promising future.

Advanced Catalytic Systems for Efficient Transformations

The development of advanced catalytic systems is crucial for unlocking the full synthetic potential of this compound and for carrying out its transformations in a more efficient and selective manner. Research is moving beyond traditional catalysts towards more sophisticated systems that offer higher turnover numbers, better selectivity, and easier separation from the reaction mixture.

For the synthesis of the carbamate itself, phase-transfer catalysis has been shown to be effective for related compounds, offering a method that can be more easily scaled up and which can avoid the use of harsh reaction conditions. google.com

For transformations of the cyano group, a wide range of catalytic systems are being explored. For instance, the catalytic hydrogenation of the nitrile to an amine can be achieved using various transition metal catalysts. The choice of catalyst and reaction conditions can influence the selectivity of the reaction, allowing for the formation of either the primary amine or, in some cases, secondary or tertiary amines.

Future research in this area will likely focus on:

Homogeneous Catalysis: The design of soluble, highly active catalysts with well-defined structures for precise control over reactivity and selectivity.

Heterogeneous Catalysis: The development of solid-supported catalysts that can be easily recovered and reused, simplifying product purification and reducing waste. Nanoparticle-based catalysts are a particularly active area of research.

Photoredox Catalysis: The use of light to drive chemical reactions offers a green and powerful tool for a variety of chemical transformations, including those involving the cyano group or the aromatic ring.

Bio-conjugation and Biorelevant Applications (General carbamate significance)

The carbamate functional group is a cornerstone of medicinal chemistry and chemical biology, prized for its unique combination of stability and reactivity. nih.govnih.gov Carbamates are often used as isosteres for amide bonds in peptides, enhancing their metabolic stability while maintaining their biological activity. nih.gov They also serve as key linkers in prodrugs, designed to release the active therapeutic agent under specific physiological conditions. nih.gov

While specific bio-conjugation applications of this compound are not yet widely reported, its structure lends itself to such future developments. The general significance of the carbamate group in this field points to several potential research avenues:

Linker for Drug Delivery: After deprotection of the amine, the resulting amino group can be attached to a drug molecule. The cyano group could then be used to conjugate this construct to a targeting moiety, such as an antibody or a polymer, to create a targeted drug delivery system.

Probes for Biological Imaging: By attaching a fluorophore or other imaging agent, derivatives of this compound could be developed as probes to visualize biological processes or to label specific cells or tissues.

The stability of the carbamate linkage is a key attribute that makes it suitable for these applications. nih.gov Its ability to act as a hydrogen bond donor and acceptor also allows it to mimic the interactions of peptide bonds, making it a valuable tool in the design of peptidomimetics and other bioactive compounds. nih.gov

Q & A

Q. What are the common synthetic routes for preparing tert-butyl 4-cyanophenylcarbamate, and what key reagents are involved?

The compound is typically synthesized via a Boc (tert-butoxycarbonyl) protection strategy. A representative method involves coupling 4-cyanophenylamine with di-tert-butyl dicarbonate (Boc anhydride) in the presence of a base such as triethylamine or DMAP in dichloromethane or THF . Alternatively, carbamate formation can be facilitated using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) under mild conditions to ensure high yields and minimal side reactions . Characterization via H/C NMR and HPLC is critical to confirm purity (>95%) and structural integrity.

Q. What analytical techniques are recommended for characterizing this compound?

Key techniques include: